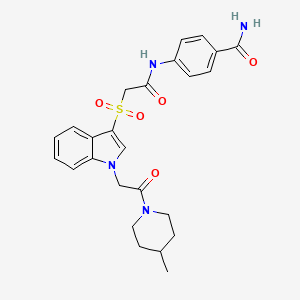

![molecular formula C13H11F3N4OS B2354217 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one CAS No. 478050-10-1](/img/structure/B2354217.png)

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

- A study by Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showing high anti-monoamine oxidase and antitumor activity, suggesting potential applications in treating related conditions. Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S. (2015). Pharmaceutical Chemistry Journal.

Antihypertensive Activity

- Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, exhibiting significant in vivo antihypertensive activity in spontaneously hypertensive rats. This suggests their potential as antihypertensive agents. Alagarsamy, V. & Pathak, U. S. (2007). Bioorganic & Medicinal Chemistry.

Benzodiazepine Binding Activity

- Francis et al. (1991) found that certain compounds, including 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, have high binding affinity to the benzodiazepine receptor, indicating potential use in related pharmacological applications. Francis, J., Cash, W. D., Barbaz, B., Bernard, P., Lovell, R. A., Mazzenga, G., Friedmann, R. C., Hyun, J. L., Braunwalder, A., & Loo, P. (1991). Journal of Medicinal Chemistry.

Novel Derivatives and Chemical Transformations

- Al-Salahi and Geffken (2011) reported the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives, demonstrating the versatility of this chemical structure for producing various compounds. Al-Salahi, R. & Geffken, D. (2011). Synthetic Communications.

Antitumoral Agents

- Wu, Zhang, and Li (2013) synthesized 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, which exhibited potent antitumoral properties, indicating potential in cancer therapy. Wu, L., Zhang, C., & Li, W. (2013). Bioorganic & Medicinal Chemistry Letters.

Antioxidant Activity

- Sompalle and Roopan (2016) synthesized a series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones, which showed moderate antioxidant activity, suggesting potential as antioxidants. Sompalle, R. & Roopan, S. (2016). Research on Chemical Intermediates.

H1-Antihistaminic Agents

- Alagarsamy, Shankar, and Murugesan (2008) developed a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones with significant H1-antihistaminic activity, pointing to their potential in allergy treatment. Alagarsamy, V., Shankar, D., & Murugesan, S. (2008). Biomedicine & Pharmacotherapy.

Antibacterial and Antifungal Activities

- Ghosh et al. (2015) developed compounds with potent activity against various microbes, indicating potential applications in antimicrobial therapies. Ghosh, S., Verma, A., Mukerjee, A., & Mandal, M. K. (2015). Arabian Journal of Chemistry.

Safety And Hazards

properties

IUPAC Name |

2-(3,4,4-trifluorobut-3-enylsulfanyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4OS/c14-8(11(15)16)4-5-22-13-18-12-17-9-2-1-3-10(21)7(9)6-20(12)19-13/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEIQFCDLJSLFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCCC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)

![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)